
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The piperazine ring can be synthesized separately and then modified with the tert-butoxy group through an alkylation reaction.
Final coupling:
The tert-butoxy-piperazine derivative is coupled with the substituted pyrazole using suitable coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production would involve optimization of each step to maximize yield and purity while minimizing costs and environmental impact. This could include continuous flow processes, the use of greener solvents, and recycling of key reagents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can be achieved through a multi-step synthetic route. Here is a generalized outline:
Synthesis of the intermediate pyrazole ring:
Reaction between appropriate hydrazine derivatives and 1,3-diketones under acidic or basic conditions to form the pyrazole core.
Substitution on the pyrazole ring:
The carboxamide group is introduced by reacting the substituted pyrazole with the corresponding isocyanate or via amide coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation:
The hydroxyl group on the tert-butoxy-piperazine moiety can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate).
Reduction:
The nitro groups, if present in derivatives, can be reduced to amines using hydrogenation or metal-catalyzed reductions.
Substitution:
Electrophilic or nucleophilic substitution reactions can occur on the aromatic phenyl ring or pyrazole core.
Common Reagents and Conditions
Oxidation: PCC, DMP (Dess-Martin Periodinane).
Reduction: H₂/Pd-C, NaBH₄ (Sodium borohydride).
Substitution: Halogenation with NBS (N-Bromosuccinimide), alkylation with alkyl halides in the presence of a base.
Major Products Formed
Oxidation and reduction reactions typically lead to modifications at the hydroxyl or amino groups, respectively, whereas substitution reactions can introduce various functional groups to the aromatic or pyrazole rings.
Applications De Recherche Scientifique
Chemistry:
As a reagent in organic synthesis for the creation of complex molecules.
Biology:
Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
Investigated for potential therapeutic effects due to its structural similarity to known pharmacophores.
Industry:
Its unique chemical properties may make it useful as a precursor or additive in industrial processes.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its mechanism of action may involve binding to receptors or enzymes, thereby modulating their activity. This could affect various cellular pathways, leading to observed biological effects.
Molecular Targets and Pathways Involved
Receptors:
Potential interaction with G-protein coupled receptors (GPCRs) or ion channels.
Enzymes:
May act as an inhibitor or activator of key enzymes in metabolic pathways.
Comparaison Avec Des Composés Similaires
N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which is not commonly found in similar compounds.
Similar Compounds
N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide:
Lacks the tert-butoxy group, leading to different chemical properties and biological activities.
1-Phenyl-3-methyl-4-(2-(piperazin-1-yl)ethyl)-1H-pyrazole-5-carboxamide:
Similar core structure but without the hydroxypropyl and tert-butoxy modifications.
Propriétés
IUPAC Name |
N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3/c1-24(2,3)32-18-20(30)17-29-14-12-28(13-15-29)11-10-25-23(31)22-16-21(26-27(22)4)19-8-6-5-7-9-19/h5-9,16,20,30H,10-15,17-18H2,1-4H3,(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAYSZCPKSGXAJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CN1CCN(CC1)CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
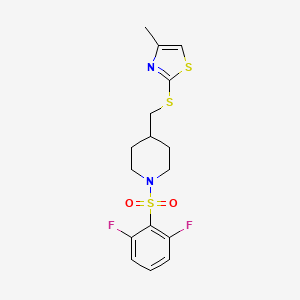
![N-(2-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2404946.png)
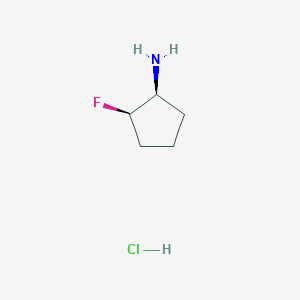
![8-(tert-butyl)-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2404949.png)
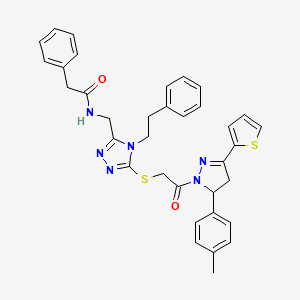
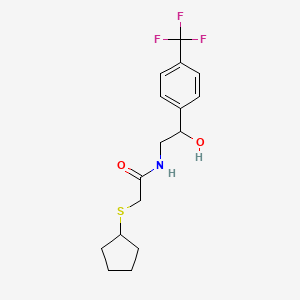
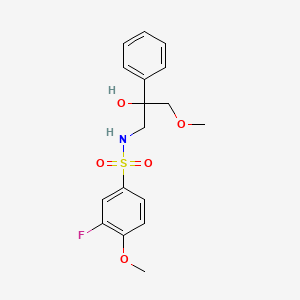
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid](/img/structure/B2404959.png)

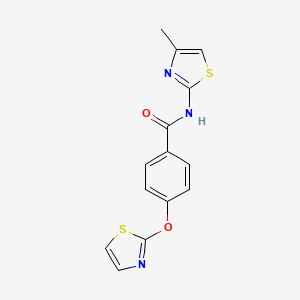
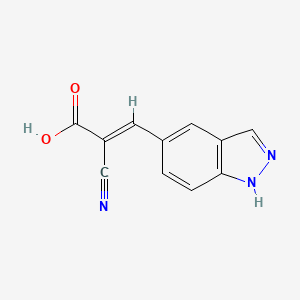
![2-[(Dimethylamino)(4-fluorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride](/img/structure/B2404964.png)
![2-[(4-Bromophenyl)sulfanyl]quinoxaline](/img/structure/B2404965.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)
